molecular formula C7H11N3O2S B13092969 tert-Butyl 1,2,3-thiadiazol-5-ylcarbamate

tert-Butyl 1,2,3-thiadiazol-5-ylcarbamate

Cat. No.: B13092969
M. Wt: 201.25 g/mol
InChI Key: IGEBDAJWENTTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl1,2,3-thiadiazol-5-ylcarbamate is an organic compound with the molecular formula C7H11N3O2S It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate typically involves the reaction of thiadiazole derivatives with tert-butyl carbamate. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl1,2,3-thiadiazol-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl1,2,3-thiadiazol-5-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1,3-thiazol-5-yl)carbamate
  • 1,2,3-Thiadiazole derivatives

Uniqueness

tert-Butyl1,2,3-thiadiazol-5-ylcarbamate is unique due to its specific structure, which combines the properties of tert-butyl carbamate and thiadiazole.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

tert-butyl N-(thiadiazol-5-yl)carbamate

InChI

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-4-8-10-13-5/h4H,1-3H3,(H,9,11)

InChI Key

IGEBDAJWENTTJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=NS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.